5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione
Beschreibung
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative characterized by a pyrimidine-2,4-dione core substituted with a fluorine atom at position 5 and a complex tetrahydrofuro[3,4-d][1,3]dioxol moiety at position 1. The stereochemistry (3aR,4R,6R,6aR) and the presence of three methyl groups (2,2,6-trimethyl) on the fused dioxolane ring confer unique steric and electronic properties.
Eigenschaften
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBEPUPFFEDIQ-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Materials and Protective Group Strategies
The synthesis begins with methyl 2,3-O-isopropylidene-D-ribofuranoside, a protected sugar derivative that serves as a precursor for ring functionalization. The isopropylidene group stabilizes the furanose ring during subsequent reactions. Bromination at the 5-position is achieved using triphenylphosphine and bromine in methylene chloride at room temperature, yielding methyl 5-bromo-2,3-O-isopropylidene-D-ribofuranoside.
Reductive Elimination and Cyclization
Catalytic hydrogenation of the brominated intermediate with palladium on barium sulfate in methanol removes the bromine atom, generating methyl 5-deoxy-2,3-O-isopropylidene-D-ribofuranoside. Acidic hydrolysis (0.01 N HCl) cleaves the isopropylidene group, exposing hydroxyl groups for acylation. Acetylation with acetic anhydride in pyridine produces a tri-O-acetyl derivative, which undergoes cyclization under acidic conditions (e.g., p-toluenesulfonic acid) to form the tetrahydrofurodioxol ring.
Methylation and Stereochemical Control
Selective methylation at the 2,2,6-positions is achieved using methyl iodide and a strong base (e.g., sodium hydride) in dimethylformamide. The reaction proceeds via nucleophilic substitution, with the stereochemistry dictated by the rigid conformation of the cyclized intermediate.
Fluorination of the Pyrimidine Ring
The 5-fluoro substitution on the pyrimidine ring is introduced early in the synthesis to ensure compatibility with subsequent coupling reactions.
Preparation of 5-Fluorouracil
5-Fluorouracil is synthesized via direct fluorination of uracil using hydrogen fluoride-pyridine complex or Selectfluor under anhydrous conditions. The fluorine atom enhances the compound’s electrophilicity, facilitating glycosylation.
Silylation for Enhanced Reactivity
To improve solubility and reactivity, 5-fluorouracil is treated with hexamethyldisilazane (HMDS) in the presence of ammonium sulfate, yielding 2,4-bis(trimethylsilyl)-5-fluorouracil. This silylated derivative participates efficiently in glycosylation reactions.
Coupling of the Tetrahydrofurodioxol and Pyrimidine Moieties
The critical glycosylation step unites the carbohydrate and pyrimidine components while preserving stereochemical integrity.
Lewis Acid-Catalyzed Glycosylation
The silylated 5-fluorouracil reacts with the acylated tetrahydrofurodioxol derivative in anhydrous dichloromethane. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) serves as the catalyst, activating the anomeric position of the sugar for nucleophilic attack. The reaction proceeds at −20°C to minimize side reactions, achieving α-anomer selectivity (Figure 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Trimethylsilyl triflate (1.2 eq) |
| Temperature | −20°C |
| Solvent | Anhydrous CH₂Cl₂ |
| Yield | 68–72% |
Deprotection and Final Modifications
The acetyl groups are removed via Zemplén transesterification, where sodium methoxide in methanol cleaves the esters without affecting the glycosidic bond. Neutralization with a cation-exchange resin (H⁺ form) followed by vacuum distillation yields the deprotected product.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). Fractions containing the target compound are identified by thin-layer chromatography (Rf = 0.35 in ethyl acetate).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 6H, 2×CH₃), 1.48 (s, 3H, CH₃), 4.12–4.25 (m, 4H, furanose H), 5.62 (d, J = 8.4 Hz, 1H, H-1'), 7.85 (d, J = 6.0 Hz, 1H, H-6).
-
MS (ESI+) : m/z 355.14 [M+H]⁺.
Alternative Synthetic Routes and Optimization
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral or anticancer agents.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The tetrahydrofurodioxol moiety may also contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional distinctions are best highlighted through comparison with related pyrimidine derivatives. Below is a detailed analysis:
Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| 5-Fluorouracil | Pyrimidine base with fluorine at position 5 | Lacks the tetrahydrofurodioxol moiety; simpler sugar-free structure | Anticancer (thymidylate synthase inhibition) |
| Cytarabine | Arabinose sugar linked to cytosine analog | Contains a carbohydrate group (arabinose) instead of a fused dioxolane ring | Antileukemic (DNA polymerase inhibition) |
| 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione | Fluorinated diazinane core with hydroxylated oxolan ring | Replaces the methylated dioxolane with hydroxyl groups; increased hydrophilicity | Antiviral (RNA synthesis interference) |
| 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione | Chlorine at position 6, isopropyl group at position 3 | Lacks the fused dioxolane system; chlorine substitution alters reactivity | Antimicrobial (enzyme inhibition) |
| 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione | Tetrahydropyran ring with hydroxyl groups | Pyran vs. dioxolane ring; hydroxyls enhance solubility vs. methyl groups | Anticancer (enhanced cellular uptake) |
Key Differentiators of the Target Compound
Electronic Modulation : The fluorine atom at position 5 synergizes with the electron-rich dioxolane ring, altering the pyrimidine ring’s electron density and enhancing binding to enzymatic targets (e.g., viral polymerases) .
Metabolic Stability : Methyl groups on the dioxolane ring may improve metabolic stability compared to hydroxylated or unsubstituted derivatives, as seen in compounds like 5-Fluorouracil, which undergoes rapid degradation .
Biologische Aktivität
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with potential applications in medicinal chemistry. Its structural characteristics suggest it may exhibit biological activity relevant to cancer treatment and other therapeutic areas. This article explores its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H15FN2O5 |
| Molecular Weight | 286.26 g/mol |
| CAS Number | 66335-39-5 |
| Purity | ≥95% (standard) |
Antitumor Activity
Research indicates that compounds with similar structures to this compound may exhibit significant antitumor properties. The presence of the fluorine atom and the pyrimidine ring are critical for enhancing the cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results showed that the compound inhibited cell proliferation in a dose-dependent manner with IC50 values ranging from 10 to 25 µM across different cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
The proposed mechanism of action includes:
- Inhibition of DNA synthesis: The compound interferes with nucleotide synthesis pathways.
- Induction of apoptosis: Activation of caspase pathways leading to programmed cell death.
- Cell cycle arrest: Preventing cells from progressing through the cell cycle.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has moderate absorption and bioavailability. It is metabolized primarily in the liver and exhibits a half-life suitable for therapeutic applications.
In Vivo Studies
In vivo studies conducted on murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
Comparative Analysis with Other Anticancer Agents
A comparative analysis was performed with established anticancer agents such as:
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| 5-Fluoro-1... | DNA synthesis inhibition | 10 - 25 |
| Doxorubicin | Topoisomerase II inhibitor | 0.5 - 2 |
| Cisplatin | DNA crosslinking agent | 5 - 15 |
This table illustrates that while 5-Fluoro-1... exhibits promising activity, it may require further optimization to enhance potency relative to established therapies.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves multi-step organic reactions, including fluorination, protection/deprotection of functional groups, and cyclization. Key steps include:
- Fluorination : Introduce fluorine at the pyrimidine ring using fluorinating agents under controlled pH and temperature.
- Stereochemical control : Utilize chiral auxiliaries or catalysts to achieve the desired (3aR,4R,6R,6aR) configuration.
- Purification : Employ column chromatography or recrystallization to isolate high-purity product. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent side reactions .
Q. How can the molecular structure of this compound be characterized?
Structural verification requires a combination of analytical techniques:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolve the absolute configuration of the tetrahydrofurodioxolane ring and pyrimidine moiety (e.g., CCDC deposition for validation) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
Q. What biological activities are associated with this compound?
Pyrimidine derivatives like this compound are studied for:
- Antiviral activity : Inhibition of viral DNA/RNA polymerases via competitive binding with natural nucleosides.
- Anticancer potential : Disruption of cancer cell proliferation by interfering with thymidylate synthase or DNA repair pathways. Standard assays include enzyme inhibition studies (IC₅₀ determination) and cell viability assays (e.g., MTT in HeLa or HepG2 lines) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
Integrate quantum chemical calculations (e.g., DFT) and AI-driven platforms (e.g., COMSOL Multiphysics) to:
- Predict reaction pathways : Identify low-energy intermediates and transition states to minimize byproducts.
- Screen conditions : Use machine learning to optimize solvent, temperature, and catalyst combinations.
- Feedback loops : Combine experimental data with computational models to refine predictions iteratively (see ICReDD’s methodology) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Address discrepancies through:
- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or assay protocols.
- Structural-activity relationships (SAR) : Correlate substituent modifications (e.g., fluorination, stereochemistry) with activity shifts .
Q. What is the mechanism of action for this compound in nucleic acid synthesis inhibition?
The compound mimics natural pyrimidines, competitively binding to enzymes like DNA polymerase or thymidylate synthase. Key steps:
- Enzyme interaction : The fluorine atom enhances electronegativity, improving binding to catalytic sites.
- Chain termination : Incorporation into DNA/RNA disrupts elongation (e.g., 5-fluorouracil analog behavior).
- Crystallographic studies : Co-crystallization with target enzymes reveals binding modes and active-site interactions .
Q. How can enantiomeric purity be ensured during synthesis?
Strategies include:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate diastereomers.
- Asymmetric catalysis : Employ organocatalysts or metal complexes to favor the desired (3aR,4R,6R,6aR) configuration.
- Circular dichroism (CD) : Monitor optical activity to confirm stereochemical integrity .
Q. What methodologies assess the compound’s stability and degradation under physiological conditions?
Conduct accelerated stability studies:
- Forced degradation : Expose to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS.
- Pharmacokinetic profiling : Measure half-life in simulated biological fluids (e.g., plasma, liver microsomes).
- Cryopreservation : Store at -80°C under inert gas to prevent hydrolytic or oxidative decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
